BAY-8002

MCT1 SLC16A1 Lactate Transport

BAY-8002 is a dual MCT1/2 inhibitor with ~500x selectivity over MCT4, critical for minimizing MCT4-mediated resistance artifacts. Use 10 nM-1 µM in cell assays to dissect lactate flux; 80-160 mg/kg BID oral dosing achieves tumor stasis in Raji models. Structural data available (PDB: 7CKR) supports SAR/imaging projects. This selectivity profile ensures reliable MCT1-dependent phenotype identification.

Molecular Formula C20H14ClNO5S
Molecular Weight 415.8 g/mol
Cat. No. B1667822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-8002
SynonymsBAY-8002;  BAY 8002;  BAY8002; 
Molecular FormulaC20H14ClNO5S
Molecular Weight415.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O
InChIInChI=1S/C20H14ClNO5S/c21-17-11-10-14(28(26,27)13-6-2-1-3-7-13)12-16(17)19(23)22-18-9-5-4-8-15(18)20(24)25/h1-12H,(H,22,23)(H,24,25)
InChIKeyCLAUJSRBKSRTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid: A Potent, Selective MCT1 Inhibitor for Cancer Metabolism Research


2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid, commonly known as BAY-8002 (CAS: 724440-27-1), is a small-molecule inhibitor of monocarboxylate transporter 1 (MCT1/SLC16A1), with a molecular weight of 415.8 g/mol [1]. It belongs to a class of sulfonyl-benzoyl-amino benzoic acid derivatives identified via high-throughput screening for lactate transport inhibition [2]. BAY-8002 is distinguished from other MCT1 inhibitors by its potent, dual MCT1/2 activity combined with high selectivity over MCT4 .

Why MCT1 Inhibitors Are Not Interchangeable: The Case for 2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid


MCT1 inhibitors exhibit significant variation in potency, isoform selectivity profiles, and MCT4 selectivity, directly impacting experimental outcomes and clinical translatability. BAY-8002 demonstrates a distinctive dual MCT1/2 inhibition profile with approximately 500-fold selectivity over MCT4, a critical feature given that MCT4 upregulation is a primary resistance mechanism [1]. Substituting BAY-8002 with another MCT1 inhibitor without verifying its specific potency and selectivity in the relevant model may lead to false-negative results or misinterpretation of MCT1 dependency [2].

Quantitative Evidence for Selecting 2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid (BAY-8002)


MCT1 Potency: BAY-8002 Demonstrates Low Nanomolar Activity Across Species

BAY-8002 is a potent MCT1 inhibitor with IC50 values ranging from 3 to 85 nM depending on the assay and species. In a direct head-to-head comparison, BAY-8002 exhibited an IC50 of 85 nM in DLD-1 cells, while its inhibitory effect on MCT4 in EVSA-T cells was negligible (>50 µM) [1]. Compared to other MCT1 inhibitors, AZD3965 and AR-C155858 show slightly different potency ranges (e.g., Ki values of 1.6 nM and 2.3 nM respectively), but BAY-8002's consistent low nanomolar activity across multiple species (rat, human, mouse) and assays is well-documented .

MCT1 SLC16A1 Lactate Transport

MCT Isoform Selectivity: BAY-8002 Is a Dual MCT1/2 Inhibitor

BAY-8002 is characterized as a dual MCT1/2 inhibitor, with IC50 values of 1 nM for MCT1, 5 nM for MCT2, and >500 nM for MCT4 when recombinantly expressed in Xenopus laevis oocytes . In contrast, AZD3965 exhibits a 6-fold preference for MCT1 over MCT2 (Ki MCT1 = 1.6 nM, MCT2 = 9.6 nM), while AR-C155858 shows a 4-fold preference (Ki MCT1 = 2.3 nM, MCT2 = 10 nM) . The dual inhibition of both MCT1 and MCT2 by BAY-8002 may be advantageous in certain tumor models where both transporters are co-expressed.

MCT2 MCT4 Isoform Selectivity

Antiproliferative Activity: BAY-8002 Suppresses Growth in a Broad Panel of Cancer Cell Lines

BAY-8002 was screened against a panel of 246 cancer cell lines and demonstrated potent antiproliferative activity, particularly in hematopoietic tumor cells, with a notable sensitivity in diffuse large B-cell lymphoma (DLBCL) lines [1]. Direct comparison with AZD3965 revealed similar efficacy in MCT1-expressing Burkitt lymphoma cells (Raji, Daudi) [2]. The sensitivity to BAY-8002 was associated with specific biomarkers, including lack of MCT4 expression, low PHLDA2, and high PELI1 expression [1].

Cancer Proliferation Lymphoma

In Vivo Efficacy: BAY-8002 Suppresses Tumor Growth in Raji Xenograft Model

Oral administration of BAY-8002 at doses of 80 and 160 mg/kg twice daily for more than 26 days significantly inhibited tumor growth in a Raji Burkitt lymphoma xenograft model, achieving tumor stasis as the maximal response [1]. Treatment with BAY-8002 led to a significant increase in intratumoral lactate levels (measured 3 and 6 hours post-dose) and a transient modulation of pyruvate levels, confirming on-target MCT1 inhibition [1]. Comparable effects were observed with AZD3965 in the same model [2].

Xenograft In Vivo Pharmacodynamics

Structural Insight: Cryo-EM Structure of BAY-8002 Bound to MCT1/Basigin-2 Complex

A cryo-electron microscopy (cryo-EM) structure of the human MCT1/Basigin-2 complex in the presence of BAY-8002 has been determined, revealing the outward-open conformation of the transporter [1]. This structural information provides atomic-level detail on the binding mode of BAY-8002, which is not yet available for other MCT1 inhibitors like AZD3965 or AR-C155858. The structure can guide structure-based drug design and aid in understanding resistance mechanisms.

Cryo-EM MCT1 Structural Biology

Recommended Applications for 2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid (BAY-8002) Based on Quantitative Evidence


Investigating MCT1-Specific Lactate Transport in Cancer Cells

Use BAY-8002 at concentrations ranging from 10 nM to 1 µM to selectively inhibit MCT1-mediated lactate uptake and efflux in cell lines expressing MCT1, such as DLD-1 colorectal adenocarcinoma cells. The >500-fold selectivity over MCT4 ensures that observed effects on lactate flux, intracellular pH, and extracellular acidification rate (ECAR) are primarily due to MCT1 inhibition [1]. This is particularly valuable in studies aiming to dissect the metabolic roles of MCT1 vs. MCT4 in tumor microenvironments.

Preclinical Efficacy Studies in Lymphoma and Hematological Malignancy Models

Administer BAY-8002 orally at 80-160 mg/kg twice daily in Raji Burkitt lymphoma xenograft models to evaluate antitumor efficacy. The compound effectively increases intratumoral lactate levels and induces tumor stasis, making it a suitable tool for proof-of-concept studies targeting MCT1 in hematological cancers [1]. For solid tumor models, assess MCT4 expression status beforehand, as MCT4-low tumors are more likely to respond [1].

Structure-Based Drug Design and Computational Chemistry

Leverage the publicly available cryo-EM structure of the MCT1/Basigin-2 complex bound to BAY-8002 (PDB: 7CKR) for molecular docking, virtual screening, and structure-activity relationship (SAR) studies [1]. This structural data provides a unique foundation for designing novel MCT1 inhibitors with improved pharmacological properties or for understanding resistance mutations.

Developing PET Imaging Probes for MCT1 Expression

BAY-8002 serves as a lead compound for the development of 18F-labeled radiotracers, such as [18F]F-BAY-8002, for positron emission tomography (PET) imaging of MCT1 expression in tumors [1]. The established synthesis and high MCT1 affinity of the parent compound make it a validated starting point for radioligand development, potentially enabling non-invasive assessment of MCT1 status in patients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-8002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.